Increased Computed Lipophilicity (XLogP3-AA) Relative to 5-Methyl-2-phenylbenzofuran
The XLogP3-AA of 5,7-dimethyl-2-phenyl-1-benzofuran is 4.7, compared with 4.4 for 5-methyl-2-phenyl-1-benzofuran, an analog lacking the 7-methyl group [1][2]. This 0.3 log-unit increase reflects the additive contribution of the second methyl substituent and translates to a predicted ~2-fold higher octanol-water partition coefficient.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.7 (unitless) |
| Comparator Or Baseline | 5-Methyl-2-phenyl-1-benzofuran: 4.4 (unitless); 2-Phenylbenzofuran: ~4.6 (unitless, literature estimate) |
| Quantified Difference | +0.3 vs. 5-methyl analog; +0.1 vs. parent 2-phenylbenzofuran |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher logP enhances passive membrane permeability and blood-brain barrier penetration, making the 5,7-dimethyl derivative a preferred choice for CNS-targeted library synthesis where higher lipophilicity is desired.
- [1] PubChem. (2025). 5,7-Dimethyl-2-phenyl-1-benzofuran. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/59483-17-9 View Source
- [2] PubChem. (2025). 5-Methyl-2-phenyl-1-benzofuran. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/25871-52-7 View Source
